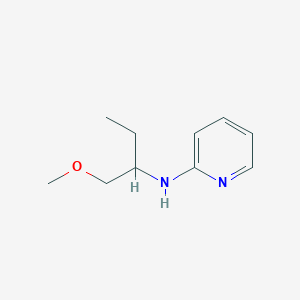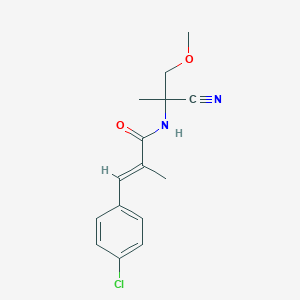
(E)-3-(4-Chlorophenyl)-N-(2-cyano-1-methoxypropan-2-yl)-2-methylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(4-Chlorophenyl)-N-(2-cyano-1-methoxypropan-2-yl)-2-methylprop-2-enamide is a chemical compound that belongs to the category of amides. It is also known as CCMI and is widely used in scientific research. This compound has various applications in the field of biochemistry, pharmacology, and medicinal chemistry.
Aplicaciones Científicas De Investigación
Copolymerization and Polymer Applications
A notable application involves the spontaneous alternating copolymerization of methoxyallene with 4-chlorophenyl isocyanate, leading to the creation of polyamides with highly reactive exo-methylene groups bonded onto the polymer backbone. This process results in the partial formation of β-lactam derivatives, showcasing the compound's utility in developing novel polymeric materials with potential applications in various industrial sectors, including materials science and engineering (Jiro Mizuya, T. Yokozawa, T. Endo, 1989).
Anticonvulsant Enaminones
In pharmacology, the structure and hydrogen bonding patterns of anticonvulsant enaminones have been explored. One study focused on the crystal structures of three anticonvulsant enaminones to understand their conformation and intermolecular interactions, which are crucial for their bioactivity. This research underscores the compound's relevance in the development of new therapeutic agents for neurological disorders (M. Kubicki, H. Bassyouni, P. W. Codding, 2000).
Structural Analysis and Characterization
The synthesis, characterization, and structural analysis of closely related compounds have been extensively studied, providing insights into their molecular configurations, bond distances, and potential for forming hydrogen bonds. These studies are fundamental in the fields of chemistry and material sciences, contributing to the understanding of molecular interactions and the development of new compounds with tailored properties (James E. Johnson, Diana C. Canseco, D. Dolliver, J. Rowe, F. Fronczek, 2006).
Herbicidal Activities
Research has also been conducted on derivatives with similar structural motifs for their herbicidal activities. These studies reveal the potential of such compounds as novel herbicides, offering insights into their mechanisms of action and efficacy in controlling unwanted vegetation in agricultural settings. This application is crucial for developing more effective and environmentally friendly herbicidal agents (Qingmin Wang, Heng Li, Yong-hong Li, Run-qiu Huang, 2004).
Optically Active Polyamides
Another intriguing application is in the synthesis of optically active polyamides derived from L-tartaric acid, showcasing the compound's utility in creating stereoregular polymers. These materials have significant potential in various industries, including biotechnology and pharmaceuticals, due to their unique optical and physical properties (J. Bou, A. Rodríguez-Galán, S. Muñoz-Guerra, 1993).
Propiedades
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-(2-cyano-1-methoxypropan-2-yl)-2-methylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c1-11(8-12-4-6-13(16)7-5-12)14(19)18-15(2,9-17)10-20-3/h4-8H,10H2,1-3H3,(H,18,19)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQBCZTUTZJFJK-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)Cl)C(=O)NC(C)(COC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=C(C=C1)Cl)/C(=O)NC(C)(COC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-N-(1-cyano-2-methoxy-1-methylethyl)-2-methylprop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

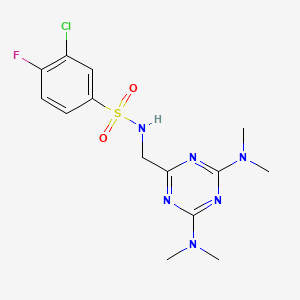
![(Z)-2-(2,5-dimethoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2742984.png)

![methyl 4-[(3E)-3-[furan-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-4,5-dioxopyrrolidin-2-yl]benzoate](/img/structure/B2742986.png)
![8-{(2E)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}-7-(2-chlorobenzyl)-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one](/img/no-structure.png)
![5-amino-N-(2-ethylphenyl)-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2742990.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2742991.png)
![N1-(4-nitrophenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2742994.png)
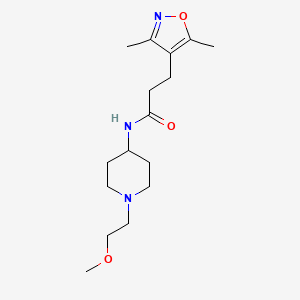
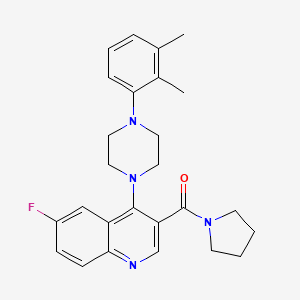
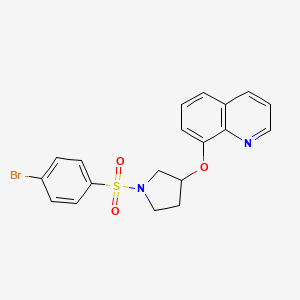
![3,4-Dihydro-2H-chromen-2-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2743004.png)
![3,4,5,6-tetrachloro-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2743005.png)
